molecular formula C16H13NO4 B2999619 ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 68301-89-3

ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2999619
CAS No.: 68301-89-3
M. Wt: 283.283
InChI Key: BCJRRWJSGVGNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a fused heterocyclic compound featuring a chromenopyridine core with a methyl group at position 2, a ketone at position 5, and an ethyl ester at position 2. Its synthesis typically involves multicomponent reactions or condensation of chromone derivatives with active methylene compounds. For example, it can be synthesized via the reaction of salicylaldehydes with ethyl acetoacetate in the presence of ammonium acetate . Key spectroscopic data include:

  • IR: Absorption bands at 1728 cm⁻¹ (C=O ester) and 1673 cm⁻¹ (C=O γ-pyrone) .
  • ¹H NMR: Signals at δ 1.40 ppm (triplet, ethyl CH₃), δ 4.39 ppm (quartet, ethyl CH₂), δ 2.82 ppm (singlet, CH₃ at position 2), and δ 8.88 ppm (singlet, H-4) .

This compound serves as a precursor for bioactive derivatives, such as antimicrobial agents and kinase inhibitors, due to its reactive ester and ketone functionalities .

Properties

IUPAC Name

ethyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-3-20-16(19)11-8-12-14(18)10-6-4-5-7-13(10)21-15(12)17-9(11)2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJRRWJSGVGNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331551
Record name ethyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68301-89-3
Record name ethyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13NO4, with a molecular weight of 283.28 g/mol. Its structure features both chromene and pyridine moieties, contributing to its biological activity. The presence of a carboxylate group enhances its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes a three-component reaction involving:

  • 4-Oxo-4H-chromene-3-carbaldehydes
  • Malononitrile or cyanoacetates
  • Aromatic amines

This method allows for the efficient production of the compound and its derivatives, which can be further modified to enhance biological properties.

1. Antioxidant Properties

Preliminary studies suggest that this compound exhibits significant antioxidant properties. This is crucial for combating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been demonstrated in various assays, indicating its potential as a therapeutic agent in oxidative stress management.

2. Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory effects. In vitro studies have shown that it can inhibit the activity of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases .

3. Interaction with Biological Targets

Studies assessing the interaction of this compound with various biological molecules reveal its capacity to bind effectively to certain enzymes and receptors involved in disease pathways. This interaction profile supports its candidacy for further pharmacological investigations aimed at developing new therapeutic strategies .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparison with structurally related compounds is essential:

Compound NameMolecular FormulaKey Features
Ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylateC16H12ClNO4Contains chlorine; potential for different reactivity.
Methyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylateC18H18N2O4Amino group; may exhibit different biological activities.
Ethyl 2-amino-7-methylchromeno[2,3-b]pyridine derivativesC17H16N2O4Variations in substitution patterns affecting properties.

These comparisons highlight how slight modifications can influence biological activities and reactivity profiles.

Case Study 1: Anti-Alzheimer's Activity

One study focused on derivatives of chromeno-pyridine compounds demonstrated promising anti-Alzheimer's properties through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. The derivatives showed multifaceted profiles against neurodegenerative pathways, suggesting that this compound may share similar mechanisms of action due to structural similarities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents/Modifications Key Properties/Applications References
Ethyl 2-amino-7-bromo-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate Amino at position 2; bromo at position 7 Intermediate for Negishi coupling; used in kinase inhibitor synthesis .
Ethyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate Boc-protected amino group at position 2 Facilitates selective deprotection for prodrug development .
Methyl 5-Imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate Methyl ester; imino group at position 5 Synthesized via Hantzsch reaction; potential for hydrolysis to carboxylic acid .
2-Methyl-5-oxo-5H-chromeno[4,3-b]pyridine-3-carboxylic acid Carboxylic acid at position 3; chromeno[4,3-b]pyridine isomer Exhibits antimicrobial activity; derived from ester hydrolysis .

Key Differences

Substituent Effects: Electron-withdrawing groups (e.g., bromo at position 7) enhance electrophilic reactivity, enabling cross-coupling reactions . Amino groups at position 2 improve solubility and enable post-functionalization (e.g., acylation, Boc protection) . Ester vs.

Synthetic Pathways: The parent compound is synthesized via classical condensation, whereas analogues like ethyl 2-amino-7-cyclopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate require Pd-catalyzed Sonogashira coupling . Chromeno[4,3-b]pyridine isomers (e.g., compound from ) form via distinct cyclization pathways, altering the fused ring geometry .

Biological Activity: Antimicrobial derivatives: 2-Methyl-5-oxo-5H-chromeno[4,3-b]pyridine-3-carbohydrazide (derived from ester hydrolysis) shows efficacy against Gram-positive bacteria . Kinase inhibitors: Bromo- and isobutyl-substituted analogues exhibit potent inhibition of Abl1 and Src kinases .

Research Findings and Data Tables

Physical and Spectral Data Comparison

Property Ethyl 2-Methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate Ethyl 2-Amino-7-bromo Derivative Chromeno[4,3-b]pyridine Isomer
Molecular Weight 283.27 g/mol 363.99 g/mol 283.27 g/mol
Melting Point Not reported 233–234°C (decomp.) 233–234°C
¹H NMR (Key Signals) δ 8.88 (H-4), δ 2.82 (CH₃) δ 8.34 (H-4), δ 6.02 (NH₂) δ 8.09 (H-4), δ 2.11 (CH)
MS (M+H) Not reported 363.9928 325.0

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, and how is purity validated?

  • Methodological Answer : The compound can be synthesized via ultrasound-promoted reactions, achieving a 76% yield. Key steps include refluxing reactants (e.g., chromene derivatives and allenoates) in ethanol under ultrasonic irradiation (40 kHz, 60°C). Post-synthesis, purity is validated using:

  • IR spectroscopy : Peaks at 1731 cm⁻¹ (ester C=O) and 1676 cm⁻¹ (ketone C=O) confirm functional groups.
  • NMR spectroscopy : ¹H NMR (CDCl₃) shows distinct signals (e.g., δ 9.20 ppm for the pyridinic proton, δ 2.99 ppm for the methyl group).
  • Elemental analysis : Matches calculated values (e.g., C: 67.84%, H: 4.63%, N: 4.94%) .

Q. How can researchers characterize the crystalline structure of this compound, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for determining the crystal lattice. Use the SHELX suite (e.g., SHELXL for refinement) to analyze hydrogen bonding patterns and graph sets. For example:

  • Assign hydrogen bonds (e.g., O–H···N interactions) using Etter’s graph theory to map supramolecular assembly .

Advanced Research Questions

Q. What mechanistic insights explain the [3+3] annulation pathway in synthesizing chromeno-pyridine derivatives like this compound?

  • Methodological Answer : The reaction likely proceeds via a DABCO-catalyzed domino mechanism. Key steps:

Nucleophilic attack : The allenoate’s γ-carbon attacks the nitro-chromene’s β-position.

Cyclization : Intramolecular keto-enol tautomerization forms the pyridine ring.

Nitro-group elimination : Final aromatization yields the fused chromeno-pyridine core. Validate intermediates using mass spectrometry (e.g., LC-MS with m/z 284 [M+H]⁺) .

Q. How do substituent variations (e.g., methyl vs. isopropyl groups) impact the compound’s electronic properties and reactivity?

  • Methodological Answer : Perform comparative DFT calculations (e.g., B3LYP/6-31G**) to analyze:

  • Electrostatic potential maps : Identify electron-deficient regions (e.g., ketone oxygen) for nucleophilic attack.
  • Frontier molecular orbitals (HOMO/LUMO) : Assess reactivity trends. For example, methyl groups enhance steric hindrance but stabilize the HOMO, reducing electrophilicity compared to isopropyl analogs .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

  • Methodological Answer : Address discrepancies (e.g., unexpected ¹³C NMR shifts) by:

  • Variable-temperature NMR : Detect dynamic processes (e.g., rotameric equilibria).
  • 2D-COSY and HSQC : Resolve overlapping signals and assign quaternary carbons.
  • X-ray crystallography : Cross-validate bond lengths and angles (e.g., C=O bond ≈ 1.21 Å) .

Methodological Guidelines Table

Research Aspect Recommended Techniques Key Parameters
Synthesis OptimizationUltrasound-assisted reflux40 kHz, 60°C, ethanol solvent
Purity ValidationIR, NMR, LC-MS, Elemental Analysisδ 9.20 ppm (¹H), m/z 284 [M+H]⁺
CrystallographySCXRD with SHELXL refinementR-factor < 0.05, H-bond graph sets
Mechanistic StudiesDFT, LC-MS/MS fragmentationGibbs free energy (ΔG‡), m/z intermediates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.